molecular formula C13H9F3N2O5 B12911294 Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- CAS No. 189359-10-2

Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-

Cat. No.: B12911294
CAS No.: 189359-10-2
M. Wt: 330.22 g/mol
InChI Key: VXZFMTNKQPTCBU-UHFFFAOYSA-N
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Description

Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- is a chemical compound that features a trifluoromethoxy group attached to a quinoline ring.

Preparation Methods

The synthesis of Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- involves several steps One common method includes the trifluoromethoxylation of quinoline derivativesThe reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product .

Chemical Reactions Analysis

Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with different substituents. For example:

    Quinoline with a trifluoromethyl group: This compound has similar stability but different reactivity compared to the trifluoromethoxy derivative.

    Quinoline with a hydroxyl group: This compound has different solubility and bioactivity profiles.

    Quinoline with a methoxy group: This compound has different electronic properties and reactivity.

Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- stands out due to the unique combination of the trifluoromethoxy group and the quinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

189359-10-2

Molecular Formula

C13H9F3N2O5

Molecular Weight

330.22 g/mol

IUPAC Name

2-[[3-hydroxy-6-(trifluoromethoxy)quinoline-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C13H9F3N2O5/c14-13(15,16)23-7-1-2-8-6(3-7)4-9(19)11(18-8)12(22)17-5-10(20)21/h1-4,19H,5H2,(H,17,22)(H,20,21)

InChI Key

VXZFMTNKQPTCBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)O)C(=O)NCC(=O)O

Origin of Product

United States

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